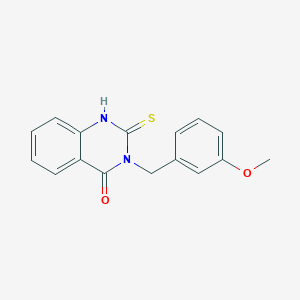

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-20-12-6-4-5-11(9-12)10-18-15(19)13-7-2-3-8-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRQEJNHPDXYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Sodium 3-Methoxybenzylcarbamodithioate

The synthesis begins with the reaction of 3-methoxybenzylamine (0.02 mol) with carbon disulfide (1.6 mL, 0.026 mol) in dimethyl sulfoxide (DMSO, 10 mL) under basic conditions (20 M NaOH, 1.2 mL). This generates sodium 3-methoxybenzylcarbamodithioate as a transient intermediate. The reaction proceeds at room temperature for 2 hours, with vigorous stirring to ensure complete thiocarbamate formation.

Methylation with Dimethyl Sulfate

Methylation of the intermediate is achieved using dimethyl sulfate (0.02 mol) in a freezing mixture (-5°C to 0°C) to prevent side reactions. After 5 hours, the product methyl 3-methoxybenzylcarbamodithioate is isolated via ice-water precipitation and recrystallized from ethanol (yield: 68–72%).

Cyclization with Methyl Anthranilate

Methyl anthranilate (0.01 mol) reacts with methyl 3-methoxybenzylcarbamodithioate in ethanol (20 mL) under reflux for 25 hours, facilitated by anhydrous K2CO3 (100 mg). The intermediate methyl 2-(3-(3-methoxybenzyl)thioureido)benzoate undergoes basic hydrolysis (10% NaOH in ethanol, 2 hours) to yield the title compound. Final recrystallization from ethanol affords colorless crystals, confirmed by IR (C=S stretch: 1224.9 cm⁻¹) and ¹H NMR (δ 3.88 ppm for OCH3).

One-Pot Catalytic Synthesis Using [Ce(L-Pro)₂]₂(Oxa)

Reaction Conditions

A one-pot method employs anthranilamide (1.0 mmol) and 3-methoxybenzaldehyde (1.0 mmol) in ethanol (3 mL) with 5 mol% [Ce(L-Pro)₂]₂(Oxa) catalyst. The mixture is stirred at 50–55°C for 4.5 hours, achieving 89% yield. The cerium complex facilitates imine formation and subsequent cyclization via Lewis acid activation (Figure 1).

Mechanistic Pathway

-

Imine Formation : The aldehyde reacts with anthranilamide to form an imine intermediate.

-

Cyclization : The cerium catalyst stabilizes the transition state, enabling intramolecular nucleophilic attack by the amide nitrogen.

-

Aromatization : Loss of water generates the dihydroquinazolinone core, with the thioxo group retained from the thiourea precursor.

Advantages

-

Catalyst Recyclability : The cerium catalyst retains activity for 5 cycles with <5% yield drop.

-

Solvent Efficiency : Ethanol serves as a green solvent, aligning with principles of sustainable chemistry.

Green Synthesis Under Solvent-Free Conditions

Protocol Optimization

Adapting methods from Kausar et al., 3-methoxybenzyl isothiocyanate (1.0 mmol) reacts with 2-aminobenzamide (1.0 mmol) under solvent-free conditions at 100°C for 16 hours. The absence of solvents minimizes waste, while elevated temperature accelerates reaction kinetics. The crude product is purified via ethanol recrystallization, yielding 78–82% of the target compound.

Spectroscopic Validation

-

¹H NMR : A singlet at δ 4.52 ppm confirms the methylene group (–CH2–) of the 3-methoxybenzyl moiety.

-

HRMS : [M+H]⁺ calculated for C16H14N2O2S: 298.0724; observed: 298.0728.

Microwave-Assisted Synthesis with SnCl₂ Catalyst

Rapid Cyclocondensation

In a microwave vial, 2-aminobenzamide (1.66 mmol), 3-methoxybenzaldehyde (1.73 mmol), and SnCl2 (0.01 equiv) are suspended in ethanol (3 mL). Microwave irradiation at 120°C for 20 minutes induces rapid cyclization, yielding 34% of the product after filtration.

Limitations

-

Moderate Yield : Competitive hydrolysis of the imine intermediate under microwave conditions limits efficiency.

-

Scalability : Microwave synthesis is less practical for industrial-scale production.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Catalyst | Yield (%) | Time |

|---|---|---|---|---|

| Multi-Step | DMSO/NaOH, reflux | None | 68–72 | 32 hours |

| One-Pot Catalytic | EtOH, 50–55°C | [Ce(L-Pro)₂]₂ | 89 | 4.5 hours |

| Solvent-Free | 100°C, neat | None | 78–82 | 16 hours |

| Microwave-Assisted | EtOH, 120°C (microwave) | SnCl₂ | 34 | 20 minutes |

Chemical Reactions Analysis

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy group in the benzyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, which confirm its structure and purity.

Antioxidant Properties

Research has demonstrated that derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant antioxidant activity. For instance, studies have shown that specific substitutions on the quinazolinone core can enhance the antiradical potency by improving the electron-donating ability of the compound. The introduction of trifluoromethyl groups at strategic positions has been reported to increase antioxidant efficiency significantly .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes associated with metabolic disorders. Notably, it has shown promising results in inhibiting lactate dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression and inflammatory responses. The IC50 values for some derivatives have been reported to be in the low micromolar range, indicating strong inhibitory potential .

Antimicrobial Activity

The antimicrobial efficacy of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has also been explored. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been linked to enhanced antibacterial properties .

Case Study 1: Anticancer Activity

In a recent study, several derivatives of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one were tested against colon cancer cell lines. The results indicated that certain compounds could induce apoptosis through the modulation of apoptosis regulators such as Bax and Bcl-2. These findings suggest a potential role for this compound class in cancer therapy .

Case Study 2: Hypoglycemic Effects

Another investigation focused on the hypoglycemic effects of selected derivatives in diabetic models. Some compounds exhibited dual inhibition of alpha-glucosidase and alpha-amylase, suggesting their potential as therapeutic agents for managing type 2 diabetes mellitus. This dual action could provide a synergistic effect in lowering blood glucose levels .

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the quinazolinone core play crucial roles in binding to these targets, leading to the modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Properties of Analogous Quinazolinones

Key Observations :

Substituent Position and Electronic Effects: The 3-methoxybenzyl group in the target compound provides meta-substitution, which may sterically hinder interactions compared to the para-substituted 3-(4-methoxyphenyl) analog .

Sulfur Modifications :

- Replacement of thioxo (C=S) with methylthio (SMe) (as in ) reduces hydrogen-bonding capacity but increases steric bulk, affecting target engagement.

- Arylthio derivatives (e.g., 2-arylthio in ) exhibit varied electronic profiles depending on the aryl group, influencing reactivity and biological activity.

Biological Activity: The 3,4,5-trimethoxybenzyl analog in demonstrated superior in vitro antitumor activity compared to monosubstituted derivatives, likely due to enhanced π-π stacking and hydrophobic interactions. 4-Aminophenyl derivatives () showed improved aqueous solubility, critical for bioavailability, but reduced membrane permeability compared to lipophilic benzyl groups.

Key Observations :

Pharmacological and Physicochemical Properties

- Anticancer Potential: The 3,4,5-trimethoxybenzyl analog () showed IC₅₀ values <10 µM against breast cancer cells, outperforming monosubstituted derivatives. Thioxo-to-dione conversion () alters bioactivity, highlighting the critical role of the thioxo group in maintaining efficacy.

Antifungal Activity :

- ADME Profiles: Lipophilicity: The 3-methoxybenzyl group increases logP compared to hydrophilic 4-aminophenyl derivatives, favoring blood-brain barrier penetration . Metabolic Stability: Thioamide groups (C=S) may undergo oxidation to sulfoxides, affecting half-life .

Biological Activity

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a novel compound belonging to the class of quinazolinone derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a quinazolinone core with a thioxo group and a methoxybenzyl substituent. The synthesis typically involves the reaction of 3-methoxybenzylamine with isothiocyanates, followed by cyclization under specific conditions using solvents like ethanol or methanol.

The biological activity of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thioxo group plays a crucial role in binding to these targets, leading to modulation of their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function through interaction with binding sites.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone, including 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, exhibit significant anticancer properties. A study focused on similar compounds reported their efficacy as tubulin polymerization inhibitors against various cancer cell lines such as HepG2 and A549. The most promising candidates displayed strong antiproliferative activities and induced apoptosis by up-regulating cleaved PARP-1 and caspase-3 .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 10.5 | Tubulin polymerization inhibition |

| Compound B | A549 | 12.0 | Induction of apoptosis |

| 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | U251 | TBD | TBD |

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which is critical in mitigating oxidative stress associated with various diseases. The antioxidant potency was measured using DPPH radical scavenging assays .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (mM) |

|---|---|---|

| Compound A | 85% | 0.165 |

| Compound B | 78% | 0.191 |

| 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | TBD | TBD |

Enzyme Inhibition

In addition to its anticancer and antioxidant effects, this compound has shown potential as an inhibitor for key enzymes involved in metabolic processes. For instance, it has been tested against α-glucosidase and α-amylase, demonstrating dual inhibitory effects that could be beneficial in managing diabetes .

Table 3: Enzyme Inhibition Activity

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| α-Glucosidase | Compound A | 250 |

| α-Amylase | Compound B | 300 |

| α-Glucosidase | 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | TBD |

Case Studies

A notable case study involved the evaluation of the cytotoxic effects of various quinazolinone derivatives on human colon carcinoma cells (LoVo and HCT-116). The study revealed that compounds structurally similar to 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibited significant cytotoxicity by modulating apoptosis regulators such as Bax and Bcl-2 .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a one-pot reaction involving anthranilic acid derivatives, primary amines (e.g., 3-methoxybenzylamine), and thiocarbonyl donors like bis(benzotriazolyl) methanethione. Catalysts such as DBU (1,8-diazabicycloundec-7-ene) enhance cyclization efficiency . Green methods using hydroxyapatite nanoparticles (HAP NPs) in aqueous media improve sustainability, achieving yields >80% under reflux conditions .

- Key Variables : Solvent polarity (ethanol vs. water), temperature (reflux vs. room temperature), and catalyst type (e.g., HAP NPs vs. DBU) critically affect reaction kinetics and purity .

Q. How is structural characterization of this compound performed, and what techniques validate its purity?

- Techniques :

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, confirming the thiourea tautomer over open-chain forms .

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm), while LC-MS/HPLC (≥98% purity) ensures analytical consistency .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s antibacterial and antifungal activity?

- Biological Evaluation :

- Antibacterial assays (e.g., MIC against Staphylococcus aureus) show IC values <50 µM, linked to thioxo-quinazolinone’s ability to disrupt microbial cell membranes .

- Antifungal activity against Aspergillus fumigatus involves proteomic shifts, with downregulation of ergosterol biosynthesis proteins (e.g., Cyp51A) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Docking :

- Docking studies (AutoDock Vina) reveal high affinity (−9.2 kcal/mol) for fungal CYP450 enzymes, correlating with experimental IC data .

- ADME predictions (SwissADME) suggest logP ~3.2 and moderate BBB permeability, guiding lead optimization for CNS-targeted analogs .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

- Case Study : Discrepancies in MCF-7 breast cancer cell viability (e.g., 30–70% inhibition at 10 µM) may arise from assay protocols (MTT vs. resazurin) or compound stability in media .

- Validation : Standardized IC determination via flow cytometry (apoptosis markers like Annexin V) and caspase-3/7 activation assays clarifies mechanistic consistency .

Methodological Challenges

Q. How do substituent modifications impact the compound’s reactivity and bioactivity?

- Substituent Effects :

- 3-Methoxybenzyl vs. 4-Trifluoromethylphenyl : The methoxy group enhances solubility (logS −4.1 vs. −5.2) but reduces antifungal potency (CYP450 binding ΔG = −8.7 vs. −10.1 kcal/mol) .

- Thioxo vs. Methylsulfanyl : Thioxo derivatives show superior antibacterial activity due to enhanced hydrogen bonding with bacterial topoisomerases .

Q. What analytical approaches address synthetic byproduct formation during scale-up?

- Byproduct Identification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.